Bisphenol F-13C6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bisphenol F (BPF) is a chemical compound increasingly used in industry, particularly as a substitute for Bisphenol A (BPA) due to its similar chemical structure and properties. BPF is part of the bisphenol family, known for their application in the production of polymers and plastics. Recent research focuses on BPF's synthesis, structure, and potential effects on health and the environment due to its endocrine-disrupting capabilities.

Synthesis Analysis

The synthesis of BPF typically involves the condensation of phenol with formaldehyde, with variations in the process leading to different derivatives. Microwave irradiation has been shown to significantly reduce the reaction time from hours to minutes, offering a high yield of BPF (Liu Qicheng, 2010). Another study highlights a solventless method for synthesizing BGF (a related compound) and its derivatives, indicating progress towards more environmentally friendly production methods (Thirukumaran Periyasamy et al., 2016).

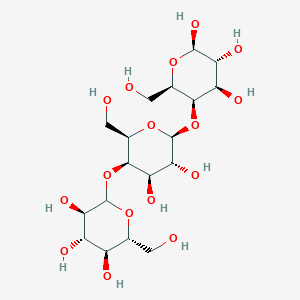

Molecular Structure Analysis

The molecular structure of BPF is confirmed through techniques such as FT-IR, NMR (1H and 13C), MS, and GC, ensuring the purity and structural integrity of the synthesized compound. These analytical methods are crucial for identifying the specific atomic arrangement and chemical bonds within BPF molecules, contributing to a deeper understanding of its properties and reactivity.

Chemical Reactions and Properties

BPF undergoes various chemical reactions, including polymerization and interaction with DNA. Its ability to form polybenzoxazines through ring-opening polymerization indicates its potential for creating materials with specific thermal and mechanical properties (Thirukumaran Periyasamy et al., 2016). Additionally, studies on BPF's interaction with DNA highlight its minor groove binding capabilities, suggesting potential genotoxic effects (Afia Usman & Masood Ahmad, 2017).

科学的研究の応用

Estrogenic Activity in Zebrafish

Bisphenol F (BPF), along with BPA and BPS, has been shown to have estrogenic activity. This was demonstrated using zebrafish-specific in vitro and in vivo assays, highlighting the potential endocrine-disrupting effects of these compounds. BPF, in particular, was found to strongly induce vitellogenin synthesis in adult male zebrafish, suggesting its significant estrogenic impact (Le Fol et al., 2017).

Binding to Calf Thymus DNA

Research on BPF's interaction with calf thymus DNA used multi-spectroscopic and molecular docking techniques. This study provided insights into the minor groove binding mechanism of BPF and highlighted its potential genotoxic effects, suggesting risks associated with BPF exposure (Usman & Ahmad, 2017).

Impact on Human Adipose-Derived Stem Cells

In vitro studies on human adipose-derived stem cells (hASCs) exposed to BPF demonstrated its potential obesogenic effects. BPF exposure led to a dose-response increase in intracellular lipid accumulation and upregulation of adipogenic markers. This suggests that BPF, like other bisphenols, may contribute to obesity through its impact on adipocyte differentiation (Reina-Pérez et al., 2021).

Eryptosis-Inducing Activity

BPF, along with other bisphenols, has been studied for its eryptotic potential in human red blood cells. This study found that BPF can induce eryptosis, a form of programmed cell death in erythrocytes, by increasing calcium ion levels and activities of calpain and caspase-3. This reveals the potential harmful impact of BPF on blood cell health (Maćczak et al., 2016).

Adverse Outcome Pathway Network

A computational approach combining text mining and systems biology was used to connect BPF to adverse outcome pathways (AOPs). This study linked BPF to various types of cancers and other health issues, emphasizing the need for comprehensive assessments of BPF’s safety (Rugard et al., 2019).

Safety And Hazards

将来の方向性

Future investigations based on knowledge gaps include mechanistic studies in the central nervous system of zebrafish to address neurotoxicity, behavioral assays in zebrafish that assess the effects of BPF on anxiolytic, social, and fear-related behaviors, studies that broaden understanding of potential endocrine disrupting effects of BPF, studies into metabolic disruption with a focus on glutathione and aromatic amino acids, and studies utilizing mixture exposures with other BPA analogs to reflect environmental conditions more accurately .

特性

CAS番号 |

1410794-06-7 |

|---|---|

製品名 |

Bisphenol F-13C6 |

分子式 |

C₇¹³C₆H₁₂O₂ |

分子量 |

206.19 |

同義語 |

1,1-Bis(4-hydroxyphenyl)methane-13C6; 4,4’-Bis(hydroxyphenyl)methane-13C6; 4,4’-Dihydroxydiphenylmethane-13C6; 4,4’-Methylenebis[phenol]-13C6; 4,4’-Methylenediphenol-13C6; Bis(p-hydroxyphenyl)methane-13C6; Bis(4-hydroxyphenyl)methane-13C6; HDM-13C6; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)

![2,4-Dioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)